Higher Cross-Coupling Reactivity vs. 4-Chloro Analog
The C4-bromo substituent in 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde provides a significantly more reactive handle for Pd-catalyzed cross-coupling reactions compared to its 4-chloro analog. While both can participate in Suzuki-Miyaura reactions, aryl bromides are known to undergo oxidative addition to Pd(0) more readily than aryl chlorides under milder conditions [1]. This difference is crucial for efficient library synthesis. Specifically, while 4-chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS 1919004-84-4) has been reported to undergo Suzuki coupling , the required conditions for aryl chlorides are generally more forcing (e.g., higher temperature, specialized ligands) than for bromides. The 4-bromo derivative thus offers a more practical and higher-yielding entry point for diversifying the pyrazole core.
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Facilitates Suzuki-Miyaura cross-coupling; generally higher reactivity than chlorides. |
| Comparator Or Baseline | 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS 1919004-84-4); requires more forcing conditions or specialized ligands for efficient coupling. |
| Quantified Difference | Qualitative: Higher oxidative addition rate; specific yields depend on exact coupling partner and conditions, but bromides are universally more reactive. |
| Conditions | Typical Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, aq. Na2CO3, dioxane, heat) |
Why This Matters
For high-throughput medicinal chemistry, the enhanced reactivity of the bromo handle translates to higher synthetic success rates, shorter reaction times, and greater functional group tolerance, directly impacting project timelines and scaffold exploration efficiency.
- [1] Mukherjee, A., et al. (2004). Pyrazole-tethered arylphosphine ligands for Suzuki reactions of aryl chlorides: how important is chelation? View Source
